molecular formula C10H5Cl2NO2S2 B11668866 (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 6301-11-7

(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11668866
CAS No.: 6301-11-7
M. Wt: 306.2 g/mol
InChI Key: DKPUTSXUNGELDW-FARCUNLSSA-N
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Description

(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a sulfanylidene group, and a dichlorohydroxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with 2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The dichlorohydroxyphenyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound has shown potential biological activity, including antimicrobial, antifungal, and anticancer properties. It is used in biological studies to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is being investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.

Mechanism of Action

The mechanism of action of (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(3,5-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-[(3,5-dimethyl-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of both dichloro and hydroxy groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

6301-11-7

Molecular Formula

C10H5Cl2NO2S2

Molecular Weight

306.2 g/mol

IUPAC Name

(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H5Cl2NO2S2/c11-5-1-4(8(14)6(12)3-5)2-7-9(15)13-10(16)17-7/h1-3,14H,(H,13,15,16)/b7-2+

InChI Key

DKPUTSXUNGELDW-FARCUNLSSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/2\C(=O)NC(=S)S2)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1C=C2C(=O)NC(=S)S2)O)Cl)Cl

Origin of Product

United States

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